molecular formula C11H18N2O2S B1519219 (3-aminophenyl)-N-tert-butylmethanesulfonamide CAS No. 1073485-34-3

(3-aminophenyl)-N-tert-butylmethanesulfonamide

Cat. No. B1519219
CAS RN: 1073485-34-3
M. Wt: 242.34 g/mol
InChI Key: JQWPSYDCHUINPM-UHFFFAOYSA-N
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Description

(3-aminophenyl)-N-tert-butylmethanesulfonamide, or 3-APB, is an organosulfonamide compound that has been studied for its potential as a pharmaceutical agent. It is a small molecule that is structurally similar to other sulfonamides and is known to have a wide range of biological activities. 3-APB has been studied for its ability to inhibit enzymes, modulate the activity of ion channels, and regulate cell proliferation and apoptosis. In recent years, 3-APB has been studied for its potential applications in the treatment of neurological disorders, cancer, and other diseases.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Asymmetric Synthesis of Amines : tert-Butanesulfinamide derivatives are versatile intermediates for asymmetric synthesis, enabling the preparation of a wide range of enantioenriched amines. This methodology has been applied to synthesize α-branched amines, α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines, demonstrating the importance of the tert-butylsulfinyl group in activating imines for nucleophilic addition and its facile removal post-synthesis (Ellman et al., 2002).

Material Science and Polymer Chemistry

  • Low Dielectric Polyetherimides : Research on diamines related to 3-aminophenyl groups has led to the development of polyetherimides with low dielectric constants, indicating potential applications in the electronics industry for materials requiring high thermal stability and low electrical interference (Chen et al., 2017).

Catalytic Processes and Organic Transformations

  • Catalytic Aminohydroxylation and Aziridination : Compounds related to tert-butylsulfonamide have been used as efficient nitrogen sources in catalytic processes, showcasing their utility in organic synthesis for introducing amino functionalities into olefins. The sulfonyl-nitrogen bond formed is readily cleavable under mild conditions, allowing for the easy liberation of the amino group (Gontcharov et al., 1999).

Antiviral and Antioxidant Activities

  • Anti-Influenza Activity : Studies on aminomethanesulfonic acids and their derivatives, including N-(tert-butyl) variants, have explored their antioxidant and antiviral activities. Specific compounds have shown efficacy in inhibiting the reproduction of influenza virus strains, highlighting the potential of sulfonamide derivatives in medicinal chemistry for antiviral drug development (Khoma et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .

Mode of Action

It is known to interact with its target, the proto-oncogene tyrosine-protein kinase src . This interaction may lead to changes in the activity of the protein, potentially influencing cellular processes such as cell division and survival .

Biochemical Pathways

Given its target, it is likely that it influences pathways related to cell division, survival, migration, and adhesion . The downstream effects of these changes could include alterations in cell growth and proliferation.

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site in the body .

Result of Action

The molecular and cellular effects of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide’s action are likely to be related to its influence on the Proto-oncogene tyrosine-protein kinase Src . By interacting with this protein, the compound could affect cellular processes such as cell division and survival, potentially leading to changes in cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its target and exerts its effects .

properties

IUPAC Name

1-(3-aminophenyl)-N-tert-butylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)13-16(14,15)8-9-5-4-6-10(12)7-9/h4-7,13H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWPSYDCHUINPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminophenyl)-N-tert-butylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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